N-(4-chloro-3-nitrophenyl)benzamide
Description
N-(4-chloro-3-nitrophenyl)benzamide is a benzamide derivative characterized by a 4-chloro-3-nitro-substituted aniline moiety linked to a benzoyl group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, anticancer agents, and antimicrobial compounds . Its structure combines electron-withdrawing substituents (chloro and nitro groups) that influence electronic distribution, solubility, and binding affinity. Synthetically, it is typically prepared via coupling reactions between benzoic acid derivatives and substituted anilines using reagents like thionyl chloride (SOCl₂) or DCC (N,N'-dicyclohexylcarbodiimide) .
Properties
CAS No. |
63565-15-1 |
|---|---|
Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
InChI Key |
FZDNNZQRJIMJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The physicochemical and biological properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .
- Methoxy groups (-OCH₃) improve aqueous solubility but reduce lipophilicity, affecting membrane permeability .
- Trifluoromethyl (-CF₃) and fluoro substituents increase metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Anticancer Potential
- This compound derivatives exhibit moderate anticancer activity, with IC₅₀ values in the micromolar range. Fluorinated analogues (e.g., 2,3,4-trifluorobenzamide) show enhanced affinity for tyrosine kinases due to increased hydrophobic interactions .
- 4-Methyl-N-(4-chloro-3-nitrophenyl)-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (V): This imatinib analogue demonstrates improved kinase inhibition, attributed to the pyridinylpyrimidinyl group’s ability to occupy hydrophobic pockets in ATP-binding sites .
Antimicrobial Activity
ADMET and Pharmacokinetic Profiles
- Methoxy-Substituted Analogues : Lower LogP (~2.1) and reduced toxicity, suitable for oral administration .
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